

Application Notes and Protocols for BBO-10203 in Tumor Regression Studies

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Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15137805

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Introduction

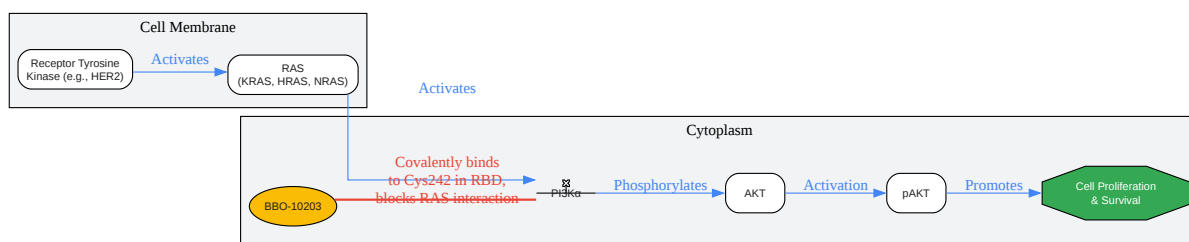
BBO-10203 is a pioneering, orally bioavailable, covalent small-molecule inhibitor that represents a novel strategy in cancer therapy.[1] Unlike traditional kinase inhibitors, **BBO-10203** selectively targets the protein-protein interaction between the Rat Sarcoma (RAS) family of oncoproteins and phosphoinositide 3-kinase alpha (PI3K α).[1][2] By covalently binding to Cysteine 242 within the RAS-Binding Domain (RBD) of the PI3K α catalytic subunit (p110 α), **BBO-10203** effectively blocks RAS-mediated activation of the PI3K α signaling pathway.[1][3] This targeted disruption has demonstrated potent anti-tumor activity in a range of preclinical models, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification, without inducing hyperglycemia, a common dose-limiting side effect of conventional PI3K α inhibitors.[4][5][6]

These application notes provide a summary of the preclinical data for **BBO-10203** and detailed protocols for key experiments to evaluate its efficacy in inducing tumor regression.

Mechanism of Action

BBO-10203 is a first-in-class PI3K α :RAS interaction breaker.[3] It specifically and covalently binds to the Cys242 residue in the RBD of p110 α , which prevents the activation of PI3K α by all RAS isoforms (K-RAS, H-RAS, and N-RAS).[1][7] This leads to the inhibition of downstream signaling, including the phosphorylation of AKT (pAKT), a key mediator of cell proliferation and

survival.[6][7] A significant advantage of this mechanism is that it does not interfere with insulin-mediated glucose metabolism, thus avoiding the hyperglycemia associated with active site PI3K α inhibitors.[4][7]



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Caption: BBO-10203 Mechanism of Action.

Data Presentation

Table 1: In Vitro Activity of BBO-10203

Parameter	Cell Lines	Value	Reference
pAKT Inhibition (IC50)	HER2-amplified, WT or mutant PI3K α	5 nM	[6]
Cellular Target Engagement	Diverse human cancer cell lines	30 nM	[7]

Table 2: In Vivo Efficacy of BBO-10203 in Xenograft Models

Model	Treatment	Dose	Outcome	Reference
KYSE-410 (HER2amp/KRAS SG12C) CDX	BBO-10203 Monotherapy (Single Dose)	30 mg/kg, PO	~80% pAKT inhibition, lasting 24h	[6][8]
KYSE-410 (HER2amp/KRAS SG12C) CDX	BBO-10203 Monotherapy (Daily)	30 mg/kg, PO	Significant tumor regression	[4][6]
Panel of CDX and PDX models with KRAS mutations	BBO-10203 Monotherapy	Not specified	>70% average tumor growth inhibition	[7]
PIK3CA mutant and HER2amp human xenografts	BBO-10203 Monotherapy (Repeated Dose)	Not specified	Significant antitumor efficacy	[6][8]
HER2-positive breast cancer models	BBO-10203 + Trastuzumab	Not specified	Pronounced synergistic antitumor effects	[1]
KRAS-G12D- driven tumors	BBO-10203 + KRAS inhibitors	Not specified	Regression of tumors unresponsive to KRAS inhibitors alone	[4]
KRAS mutant models	BBO-10203 + BBO-8520 (KRASG12C inhibitor)	Well-tolerated doses	Deep tumor regressions	[9]
KRAS mutant models	BBO-10203 + BBO-11818 (panKRAS inhibitor)	Well-tolerated doses	Deep tumor regressions	[9]

Experimental Protocols

Protocol 1: In Vitro pAKT Inhibition Assay

This protocol is for determining the potency of **BBO-10203** in inhibiting the PI3K α pathway in cancer cell lines.

Materials:

- Cancer cell lines (e.g., KYSE-410, or other lines with relevant mutations)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **BBO-10203** stock solution (in DMSO)
- Phosphate Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot equipment

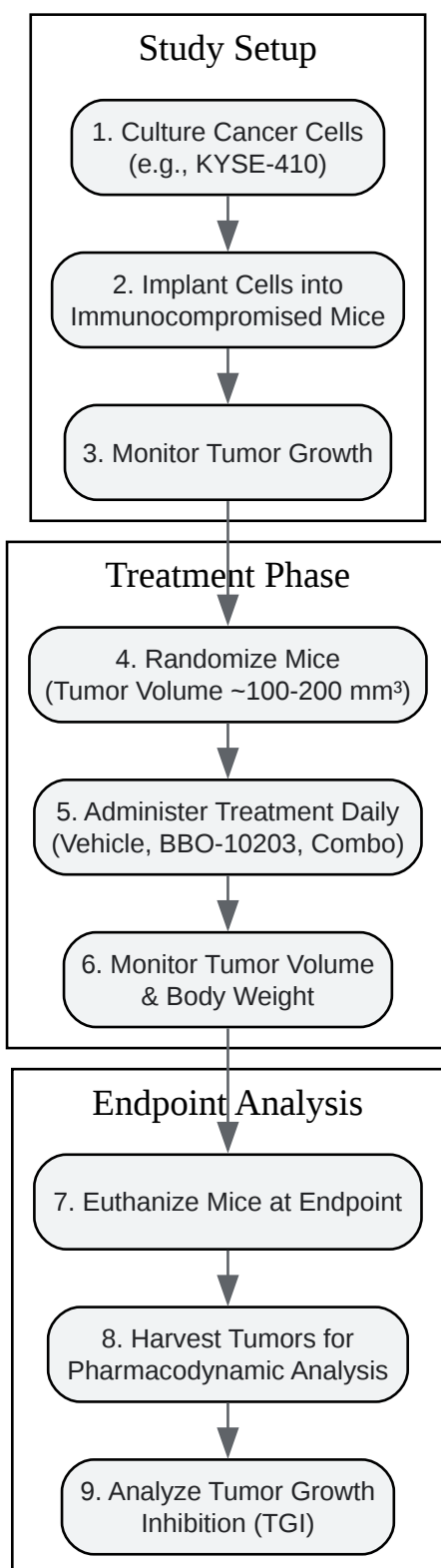
Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
- Compound Treatment: Prepare serial dilutions of **BBO-10203** in complete medium. Aspirate the medium from the wells and add the **BBO-10203** dilutions. Include a DMSO-only vehicle control. Incubate for a specified time (e.g., 2-4 hours).

- Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 μ L of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize protein amounts for all samples and prepare them for SDS-PAGE.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against pAKT and total AKT overnight at 4°C. A loading control like GAPDH should also be probed.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop the blot using a chemiluminescent substrate and image the bands.
- Data Analysis: Quantify band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal. Plot the percentage of pAKT inhibition against the log concentration of **BBO-10203** and determine the IC50 value using non-linear regression.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BBO-10203** in a mouse xenograft model.



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- To cite this document: BenchChem. [Application Notes and Protocols for BBO-10203 in Tumor Regression Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137805#bbo-10203-for-inducing-tumor-regression]

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